molecular formula C14H9N3 B7544186 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine

6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B7544186
M. Wt: 219.24 g/mol
InChI Key: KHORXEGIGLPRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine, also known as PET, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of triazolopyridine derivatives and has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals.

Mechanism of Action

6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine exerts its biological effects by binding to specific receptors in the body. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been found to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter release in the brain. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has also been found to bind to the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been found to have several biochemical and physiological effects. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been shown to have antitumor activity by inhibiting the growth of cancer cells. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has also been found to have neuroprotective effects by preventing the death of neurons in the brain. In addition, 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has several advantages for use in lab experiments. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine is relatively easy to synthesize and has good stability under normal laboratory conditions. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine is also highly fluorescent, making it an excellent probe for imaging biological systems. However, 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has some limitations for use in lab experiments. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine is relatively hydrophobic, which can limit its solubility in aqueous solutions. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine can also be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine. One potential direction is the development of 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-based fluorescent probes for imaging biological systems. Another potential direction is the development of 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-based drugs for the treatment of cancer and other diseases. In addition, further research is needed to better understand the mechanism of action of 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine and its potential applications in various fields of scientific research.

Synthesis Methods

6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine can be synthesized through a variety of methods, including the Huisgen 1,3-dipolar cycloaddition reaction, Sonogashira coupling reaction, and Suzuki-Miyaura cross-coupling reaction. The most commonly used method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of azides with alkynes in the presence of a copper catalyst. The Sonogashira coupling reaction and Suzuki-Miyaura cross-coupling reaction are also effective methods for synthesizing 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine.

Scientific Research Applications

6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has also been studied for its potential use as a fluorescent probe for imaging biological systems. In addition, 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been investigated for its potential applications in the field of materials science, including the development of organic electronic devices.

properties

IUPAC Name

6-(2-phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c1-2-4-12(5-3-1)6-7-13-8-9-14-15-11-16-17(14)10-13/h1-5,8-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHORXEGIGLPRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN3C(=NC=N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine

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